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molecular formula C10H16N2NaO8 B1671101 Edetate sodium CAS No. 64-02-8

Edetate sodium

Cat. No. B1671101
M. Wt: 315.23 g/mol
InChI Key: KHJWSKNOMFJTDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646286

Procedure details

Potassium hydroxide (85% assay, 113.8 g, 1.73 mol) was dissolved in distilled water (750 ml) and to the solution was added 2-bromo-3-hydroxypyridine (300 g, 1.72 mol), ethylenediaminetetraacetic acid sodium salt (2 mmol %, 13.1 g, 0.034 mmol) and formalin (3741% w/v 470 ml, 5.95 mmol). The stirred mixture was heated at 90°-95° C. until the assay (HPLC) of remaining starting material fell below 3% (approx 5 h) . The reaction mixture was then cooled to room temperature and glacial acetic acid (103 ml) added and stirred for a further 2h. The precipitated solid was filtered from the mixture and the filtrate saturated with sodium chloride (310 g). The resulting solution was extracted with ethyl acetate (4×280ml). The combined organic extracts were dried and evaporated to dryness keeping the temperature below 85° C. The residue was assayed by HPLC to determine the quantity of contained 2-bromo-3-hydroxy-6-hydroxymethylpyridine. The yield was typically 65%.
Quantity
113.8 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Two
Quantity
103 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][N:5]=1.[Na+].C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)C[C:16]([O-])=[O:17].[Na+].[Na+].[Na+].C=O>O.C(O)(=O)C>[Br:3][C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[C:6]([CH2:16][OH:17])[N:5]=1 |f:0.1,3.4.5.6.7|

Inputs

Step One
Name
Quantity
113.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
BrC1=NC=CC=C1O
Name
Quantity
13.1 g
Type
reactant
Smiles
[Na+].C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+]
Name
Quantity
470 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
103 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further 2h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was heated at 90°-95° C. until the assay (HPLC)
CUSTOM
Type
CUSTOM
Details
below 3% (approx 5 h)
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered from the mixture
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with ethyl acetate (4×280ml)
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the temperature below 85° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=NC(=CC=C1O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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